5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide
Description
5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, material science, and industrial applications due to their diverse chemical properties.
Properties
CAS No. |
634186-71-3 |
|---|---|
Molecular Formula |
C15H12ClFN2O5 |
Molecular Weight |
354.72 g/mol |
IUPAC Name |
5-chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H12ClFN2O5/c1-2-24-14-7-11(12(19(22)23)6-10(14)17)18-15(21)9-5-8(16)3-4-13(9)20/h3-7,20H,2H2,1H3,(H,18,21) |
InChI Key |
HORBYUPJPQAQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide typically involves multiple steps, including nitration, halogenation, and amide formation. A common synthetic route might include:
Nitration: Introduction of a nitro group to the aromatic ring.
Halogenation: Chlorination and fluorination of the aromatic ring.
Amide Formation: Coupling of the halogenated nitro compound with an appropriate amine to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: As a probe or inhibitor in biochemical assays.
Material Science: As a building block for polymers or advanced materials.
Industry: As an intermediate in the synthesis of dyes, pigments, or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the ethoxy, fluoro, and nitro substituents.
N-(4-fluoro-2-nitrophenyl)-2-hydroxybenzamide: Lacks the chloro and ethoxy substituents.
5-Ethoxy-4-fluoro-2-nitroaniline: Lacks the benzamide moiety.
Uniqueness
The unique combination of chloro, ethoxy, fluoro, and nitro groups in 5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide may confer distinct chemical properties, such as enhanced reactivity or specific biological activity, making it valuable for specialized applications.
Biological Activity
5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H16ClF2N3O4
- Molecular Weight : 385.77 g/mol
The synthesis typically involves the reaction of 5-chloro-2-hydroxybenzamide with 5-ethoxy-4-fluoro-2-nitroaniline under controlled conditions, often utilizing solvents such as methanol or dimethylformamide (DMF) to facilitate the reaction.
Anticancer Properties
Research indicates that derivatives of benzamides, including 5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide, exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial activity. A study focused on similar benzamide derivatives reported substantial antibacterial effects against various strains of bacteria, suggesting that modifications to the benzamide structure can enhance biological efficacy .
The biological activity of 5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound inhibits enzymes such as DHFR and other kinases involved in cellular signaling pathways.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of a related compound in vitro using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast and colorectal cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HCT116 (Colorectal) | 15 |
| HeLa (Cervical Cancer) | 20 |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, demonstrating its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
